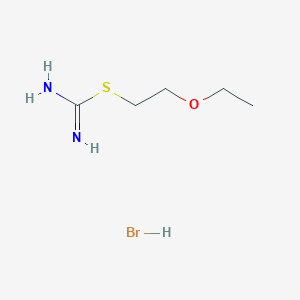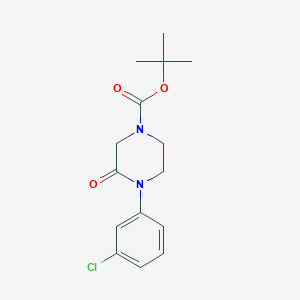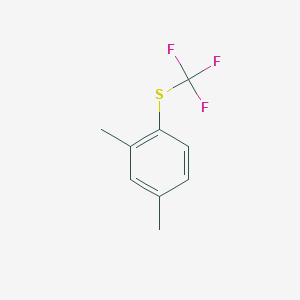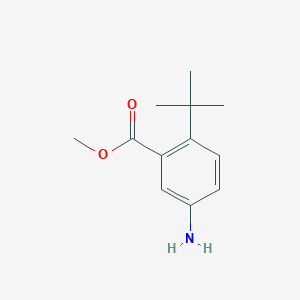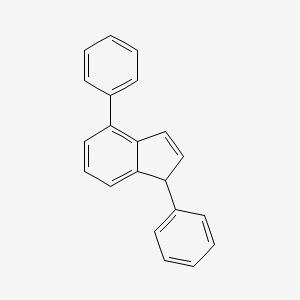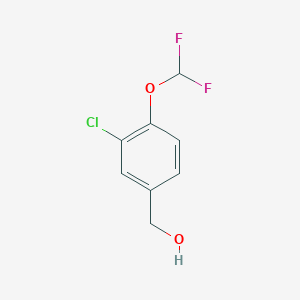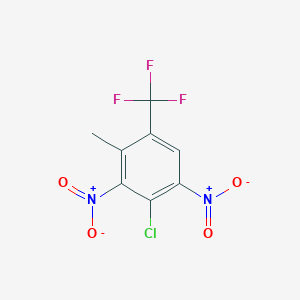
5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene (5-C-2-TFM-4,6-DNT) is an aromatic compound with a wide range of scientific research applications. It is a white crystalline solid that is soluble in organic solvents, such as ether and benzene. 5-C-2-TFM-4,6-DNT is commonly used as an intermediate in the synthesis of other compounds, and is also used as a reagent in organic synthesis. It has been studied extensively for its biochemical and physiological effects, and its potential applications in laboratory experiments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene involves the nitration of 5-Chloro-2-(trifluoromethyl)toluene followed by reduction of the resulting dinitro compound.
Starting Materials
5-Chloro-2-(trifluoromethyl)toluene, Nitric acid, Sulfuric acid, Hydrogen gas, Palladium on carbon
Reaction
Step 1: Nitration of 5-Chloro-2-(trifluoromethyl)toluene with a mixture of nitric acid and sulfuric acid to yield 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene., Step 2: Reduction of 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene with hydrogen gas in the presence of palladium on carbon catalyst to yield 5-Chloro-2-(trifluoromethyl)-4,6-diaminotoluene., Step 3: Acetylation of 5-Chloro-2-(trifluoromethyl)-4,6-diaminotoluene with acetic anhydride to yield 5-Chloro-2-(trifluoromethyl)-4,6-diacetamidotoluene., Step 4: Deacetylation of 5-Chloro-2-(trifluoromethyl)-4,6-diacetamidotoluene with sodium hydroxide to yield 5-Chloro-2-(trifluoromethyl)-4,6-diaminotoluene., Step 5: Nitration of 5-Chloro-2-(trifluoromethyl)-4,6-diaminotoluene with a mixture of nitric acid and sulfuric acid to yield 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene., Step 6: Reduction of 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene with hydrogen gas in the presence of palladium on carbon catalyst to yield the final product, 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene.
科学研究应用
5-C-2-TFM-4,6-DNT has been studied extensively for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a reagent for the synthesis of pharmaceuticals. Additionally, it has been used to study the effects of various environmental pollutants on human health, and to study the biochemical and physiological effects of various drugs.
作用机制
The mechanism of action of 5-C-2-TFM-4,6-DNT is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it may act as an antioxidant, which can help protect cells from oxidative damage.
生化和生理效应
The biochemical and physiological effects of 5-C-2-TFM-4,6-DNT have been studied extensively. It has been found to have a wide range of effects on the body, including the inhibition of certain enzymes, the stimulation of certain hormones, and the modulation of certain neurotransmitters. Additionally, it has been found to have anti-inflammatory and anti-cancer effects, as well as an effect on the immune system.
实验室实验的优点和局限性
The use of 5-C-2-TFM-4,6-DNT in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic and has a wide range of applications in scientific research. However, there are several limitations to its use in laboratory experiments. It is not always easy to control the amount of the compound used, and it can be difficult to determine the exact concentration of the compound in a given sample. Additionally, it can be difficult to accurately measure the effects of the compound on the body.
未来方向
There are several potential future directions for the use of 5-C-2-TFM-4,6-DNT in scientific research. One potential direction is to further study the effects of the compound on the body and its potential applications in drug development. Additionally, further research could be done to develop more efficient methods of synthesis, as well as methods to more accurately measure the effects of the compound on the body. Finally, further research could be done to explore the potential applications of the compound in environmental studies, such as the study of pollutants and their effects on human health.
属性
IUPAC Name |
2-chloro-4-methyl-1,3-dinitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O4/c1-3-4(8(10,11)12)2-5(13(15)16)6(9)7(3)14(17)18/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORZQNUNONRKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

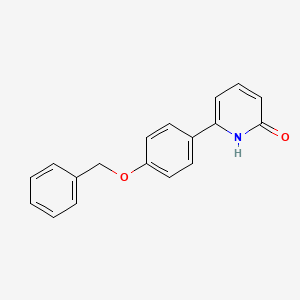



![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
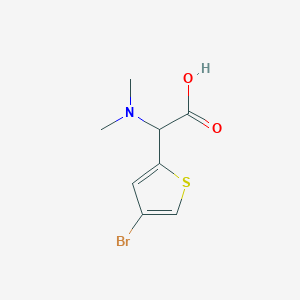
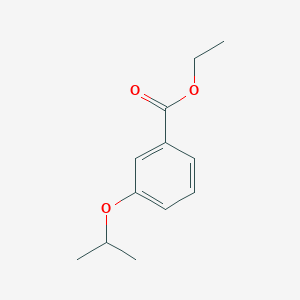
![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)
